Butyl(dichloro)diphenyl-lambda~5~-arsane

Description

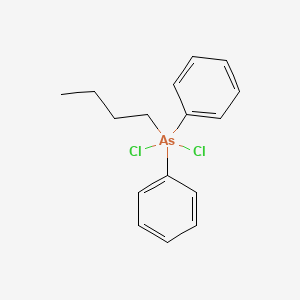

Butyl(dichloro)diphenyl-λ⁵-arsane is an organoarsenic compound characterized by a pentavalent arsenic center (denoted as λ⁵), coordinated to a butyl group, two chlorine atoms, and two phenyl substituents. The λ⁵ notation indicates a hypervalent bonding configuration, where arsenic adopts a trigonal bipyramidal geometry.

Properties

CAS No. |

62375-07-9 |

|---|---|

Molecular Formula |

C16H19AsCl2 |

Molecular Weight |

357.1 g/mol |

IUPAC Name |

butyl-dichloro-diphenyl-λ5-arsane |

InChI |

InChI=1S/C16H19AsCl2/c1-2-3-14-17(18,19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |

InChI Key |

ZZNBZOGIIBGGBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[As](C1=CC=CC=C1)(C2=CC=CC=C2)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of butyl(dichloro)diphenyl-lambda~5~-arsane typically involves the reaction of diphenylarsinic chloride with butyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

Ph2AsCl+BuCl→

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Differences

Butyl(dichloro)diphenyl-λ⁵-arsane can be compared to other λ⁵-arsanes and organometallic compounds with analogous coordination environments. Key structural distinctions include:

- Central Atom : Unlike lead (Pb)-based compounds like dimethyl(diphenyl)plumbane, the arsenic center in Butyl(dichloro)diphenyl-λ⁵-arsane confers distinct electronic properties, such as higher electronegativity and smaller atomic radius, influencing bond polarization and reactivity .

- Substituent Effects : The dichloro and butyl groups enhance electrophilicity at the arsenic center compared to purely phenyl-substituted analogs (e.g., triphenyl-λ⁵-arsane). This may increase susceptibility to nucleophilic attack or redox transformations.

Reactivity and Stability

- Halogen Influence : The dichloro substituents likely improve oxidative stability relative to hydroxy- or alkoxy-substituted λ⁵-arsanes (e.g., 2,4-dihydroxy derivatives), which exhibit lower microbial inhibition due to reduced electrophilicity .

- Coordination Flexibility: Hybrid compounds like diphenyl-sulfanylidene-triphenylplumbylsulfanyl-λ⁵-arsane demonstrate dual metal centers (As and Pb), enabling complex multi-metallic reactivity, whereas Butyl(dichloro)diphenyl-λ⁵-arsane operates as a monomeric arsenic species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.